(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride chemical properties
(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride chemical properties
An In-Depth Technical Guide to (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a scaffold prevalent in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of more complex chemical entities, particularly in the development of novel therapeutics.[1][2] Its dihydrochloride salt form confers enhanced aqueous solubility and stability, making it highly suitable for use in biological assays and for long-term storage.[1][3] This technical guide provides a comprehensive overview of its core chemical properties, stereoselective synthesis strategies, analytical characterization protocols, and applications in drug discovery, grounded in established scientific principles and methodologies.
Introduction
The Piperidinone Scaffold in Medicinal Chemistry
The piperidinone core is a privileged structure in drug development, forming the backbone of a vast array of natural products and synthetic drugs.[2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting specific biological receptors and enzymes. The introduction of functional groups, such as the amino group in the (5S) configuration, provides a key vector for further chemical modification and for establishing critical interactions with biological targets.
Significance of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride
The title compound is particularly valuable due to its defined stereochemistry at the C5 position. Chiral purity is a critical determinant of a drug's efficacy and safety profile, as different enantiomers can exhibit vastly different pharmacological and toxicological properties. (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride provides a stereochemically defined starting point, enabling the synthesis of enantiomerically pure final compounds.[1] Its role as a versatile building block is recognized in various fields, including the development of protein degraders and other complex molecular architectures.[3][4] The dihydrochloride form is deliberately chosen to enhance water solubility and improve the compound's stability, which are crucial advantages for both synthetic manipulation and biological screening.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental to the effective use of this reagent in any research or development setting.
Structural and Chemical Identity
The molecule consists of a six-membered piperidin-2-one ring with a methyl group on the nitrogen at position 1 and an amino group at the chiral center on position 5, in the (S) configuration. The dihydrochloride salt form results from the protonation of the two basic nitrogen atoms.
Caption: Chemical structure of (5S)-5-amino-1-methyl-piperidin-2-one.
Quantitative Physicochemical Data
The key properties of the dihydrochloride salt are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride | [1] |
| CAS Number | 2940879-55-8 | [5] |
| Molecular Formula | C₆H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 201.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Canonical SMILES | CN1CN.Cl.Cl | [1] |
| InChI Key | AEKSLRDYWGDCMN-XRIGFGBMSA-N | [1] |
Solubility Profile and Rationale
Rationale: The conversion of the free base to its dihydrochloride salt is a deliberate and critical step to improve its utility.[1] The salt form is highly polar, which significantly enhances its solubility in water and other polar protic solvents.[1][3] This property is particularly advantageous for applications in biological assays, which are typically conducted in aqueous buffer systems.
Recommended Solvents:
-
High Solubility: Water, Methanol.
-
Moderate to Low Solubility: Ethanol. For less polar organic solvents, solubility is limited. It is common practice to prepare concentrated stock solutions in solvents like DMSO for serial dilution into aqueous media.[6]
Stability and Storage Recommendations
Rationale: The crystalline salt form is generally more stable than the amorphous free base, being less susceptible to degradation.[1] However, like many amine salts, the compound is hygroscopic and can be sensitive to light and elevated temperatures over extended periods.[6][7]
Protocol for Storage:
-
Long-Term Storage (Months to Years): Store at -20°C or -80°C in a tightly sealed, airtight container.[6] The use of a desiccator or storing under an inert gas like argon or nitrogen is best practice to minimize exposure to moisture and air.[6][7]
-
Short-Term Storage (Days to Weeks): For routine use, the compound can be stored at 2-8°C. Ensure the container is well-sealed after each use.
-
In-Solution Stability: Prepare stock solutions fresh whenever possible. If storing solutions, use single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store solution aliquots at -80°C.
Synthesis and Purification
The synthesis of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride requires precise control over stereochemistry to be useful in pharmaceutical development.
Rationale for Stereoselective Synthesis
Controlling the stereochemistry at the C5 position is the most significant challenge in the synthesis of this molecule.[1] Two primary strategies are employed:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. L-glutamic acid is a common precursor, where the inherent chirality is carried through the synthetic sequence to establish the desired (S) configuration in the final product.[8]
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step, starting from an achiral precursor.
Synthetic Workflow Overview
The general pathway involves the formation of the piperidinone ring, introduction of the amino group functionality with the correct stereochemistry, N-methylation, and final conversion to the dihydrochloride salt.
Caption: Orthogonal workflow for analytical quality control.
Protocol: Purity and Identity Verification by LC-MS/MS
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of ~1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size). Employ a gradient elution from ~5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition:
-
Full Scan: Acquire a full scan to find the [M+H]⁺ ion for the free base (expected m/z ≈ 129.1).
-
MS/MS: Fragment the parent ion and monitor for characteristic product ions to confirm identity.
-
-
Purity Assessment: Integrate the peak area of the main compound in the chromatogram (monitored by UV or total ion current) to determine its percentage purity.
Protocol: Structural Confirmation by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or MeOD, due to its high polarity.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).
-
Expected ¹H NMR Signals:
-
Singlet corresponding to the three N-methyl protons.
-
Multiple multiplets in the aliphatic region corresponding to the protons on the piperidinone ring.
-
The protons adjacent to the nitrogen and carbonyl groups will be shifted downfield.
-
-
Expected ¹³C NMR Signals:
-
Signal for the N-methyl carbon.
-
Multiple signals for the aliphatic carbons of the ring.
-
A downfield signal for the carbonyl carbon (C=O).
-
Chemical Reactivity and Applications in Drug Development
Reactivity Profile
The primary site of reactivity is the C5 amino group, which behaves as a potent nucleophile. [9]This allows for a wide range of chemical transformations:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Substitution Reactions: The amino group can be used in various substitution reactions to introduce other functional groups. [1]
Role as a Versatile Building Block
This compound is a key intermediate in multi-step syntheses. [1][3]Its pre-defined stereocenter and reactive amino "handle" make it particularly useful in the synthesis of:
-
Enzyme Inhibitors: The amino group can be functionalized to interact with key residues in an enzyme's active site. [3]* PROTACs and Molecular Glues: In the field of targeted protein degradation, this molecule can serve as a linker component or part of the ligand that binds to the E3 ligase or the target protein. [4]
Safety and Handling
Hazard Identification
While specific toxicology data for this compound is limited, related aminopiperidine structures are classified with the following hazards:
-
H302: Harmful if swallowed. [10]* H319: Causes serious eye irritation. [10]* H315/H335: May cause skin and respiratory irritation. [10]
Recommended Handling Procedures
-
Always handle in a well-ventilated area, preferably within a certified chemical fume hood. [7]* Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [11]* Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing. [7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. Seek medical attention if breathing difficulties occur. [11]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [12]* In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [11]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]
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